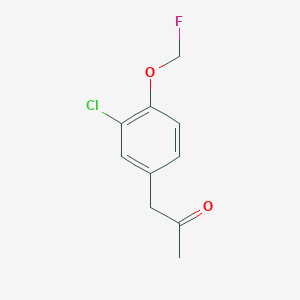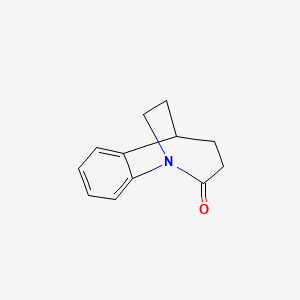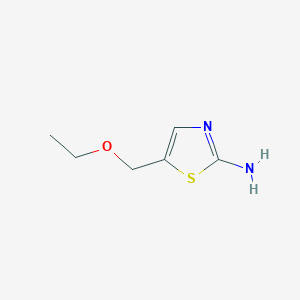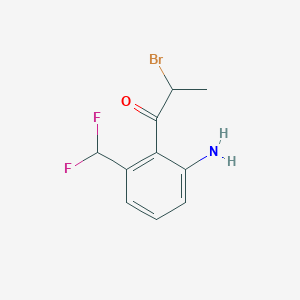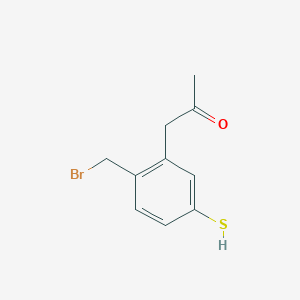
1-(2-(Bromomethyl)-5-mercaptophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Bromomethyl)-5-mercaptophenyl)propan-2-one is an organic compound characterized by the presence of a bromomethyl group, a mercapto group, and a propanone moiety attached to a phenyl ring
准备方法
The synthesis of 1-(2-(Bromomethyl)-5-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 2-methyl-5-mercaptophenylpropan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is typically carried out under reflux conditions to ensure complete bromination.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the synthesis process.
化学反应分析
1-(2-(Bromomethyl)-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and primary or secondary amines.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids. Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used for these transformations.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 1-(2-hydroxymethyl)-5-mercaptophenyl)propan-2-one.
科学研究应用
1-(2-(Bromomethyl)-5-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical compounds.
Biology: The compound’s ability to undergo substitution reactions allows it to be used in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-(2-(Bromomethyl)-5-mercaptophenyl)propan-2-one involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group can act as an electrophilic center, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can be exploited in the design of inhibitors or probes for studying biological pathways.
The mercapto group can also participate in redox reactions, influencing the compound’s interaction with cellular redox systems. These interactions can affect the compound’s biological activity and potential therapeutic applications.
相似化合物的比较
1-(2-(Bromomethyl)-5-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
Phenylacetone: Also known as 1-phenyl-2-propanone, this compound shares the propanone moiety but lacks the bromomethyl and mercapto groups. Phenylacetone is used in the synthesis of amphetamines and has different reactivity and applications.
Bromoacetone: This compound contains a bromomethyl group attached to an acetone moiety but lacks the phenyl and mercapto groups. Bromoacetone is known for its use as a chemical intermediate and in organic synthesis.
The presence of both bromomethyl and mercapto groups in this compound makes it unique and provides distinct reactivity compared to these similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Understanding its preparation methods, chemical reactions, and applications can help unlock new possibilities for its use in innovative research and development projects.
属性
分子式 |
C10H11BrOS |
|---|---|
分子量 |
259.16 g/mol |
IUPAC 名称 |
1-[2-(bromomethyl)-5-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H11BrOS/c1-7(12)4-9-5-10(13)3-2-8(9)6-11/h2-3,5,13H,4,6H2,1H3 |
InChI 键 |
MOLMGRGTTKUVFJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=C(C=CC(=C1)S)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



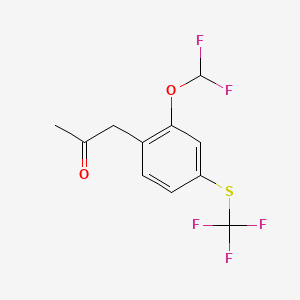

silane](/img/structure/B14068866.png)
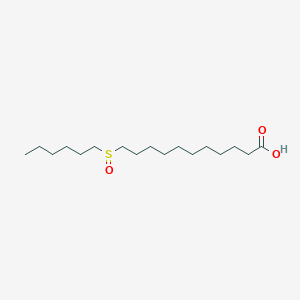
![4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14068888.png)
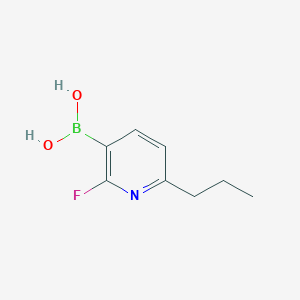
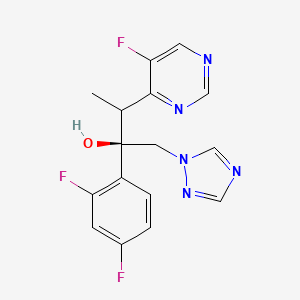
![2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068902.png)
